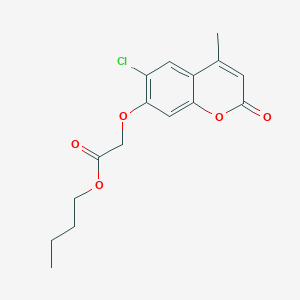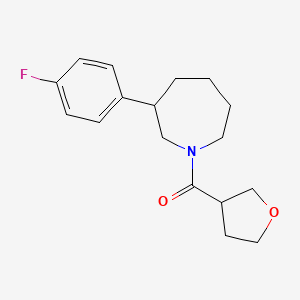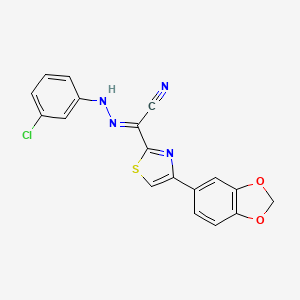
(2E)-4-(1,3-benzodioxol-5-yl)-N-(3-chloroanilino)-1,3-thiazole-2-carboximidoyl cyanide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2E)-4-(1,3-benzodioxol-5-yl)-N-(3-chloroanilino)-1,3-thiazole-2-carboximidoyl cyanide is a useful research compound. Its molecular formula is C18H11ClN4O2S and its molecular weight is 382.82. The purity is usually 95%.
BenchChem offers high-quality (2E)-4-(1,3-benzodioxol-5-yl)-N-(3-chloroanilino)-1,3-thiazole-2-carboximidoyl cyanide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2E)-4-(1,3-benzodioxol-5-yl)-N-(3-chloroanilino)-1,3-thiazole-2-carboximidoyl cyanide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Applications
The synthesis of new benzimidazole–thiazole derivatives, including compounds structurally related to "(2E)-4-(1,3-benzodioxol-5-yl)-N-(3-chloroanilino)-1,3-thiazole-2-carboximidoyl cyanide," has shown promising anticancer activity. These compounds were tested against two different cancer cell lines, HepG2 (a human liver cancer cell line) and PC12 (a rat adrenal medulla cancer cell line), where some derivatives exhibited significant cytotoxic effects, suggesting their potential as anticancer agents (Nofal et al., 2014).
Antimicrobial Screening
Substituted bis-benzothiazole derivatives, related to the chemical structure , were synthesized and exhibited significant biological activity against both gram-positive and gram-negative microorganisms. This highlights their potential use as antimicrobial agents, contributing to the development of new treatments for infections (Deohate et al., 2013).
Coordination Chemistry and Photoluminescence
Research into the use of bifurcating ligands, such as those related to "(2E)-4-(1,3-benzodioxol-5-yl)-N-(3-chloroanilino)-1,3-thiazole-2-carboximidoyl cyanide," for the construction of coordination polymers, has demonstrated the potential for developing materials with interesting photoluminescent properties and magnetic studies. These materials could have applications in sensors, light-emitting diodes (LEDs), and other electronic devices (Aijaz et al., 2011).
properties
IUPAC Name |
(2E)-4-(1,3-benzodioxol-5-yl)-N-(3-chloroanilino)-1,3-thiazole-2-carboximidoyl cyanide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClN4O2S/c19-12-2-1-3-13(7-12)22-23-14(8-20)18-21-15(9-26-18)11-4-5-16-17(6-11)25-10-24-16/h1-7,9,22H,10H2/b23-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUQGBCCNWTVNBU-OEAKJJBVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CSC(=N3)C(=NNC4=CC(=CC=C4)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CSC(=N3)/C(=N/NC4=CC(=CC=C4)Cl)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-4-(1,3-benzodioxol-5-yl)-N-(3-chloroanilino)-1,3-thiazole-2-carboximidoyl cyanide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[3-(Methoxymethyl)pyrrolidin-1-yl]benzoic acid](/img/structure/B2520521.png)
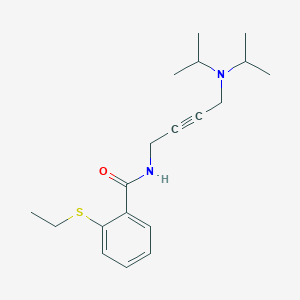
![8-methyl-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one](/img/structure/B2520525.png)
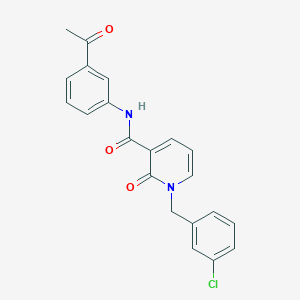
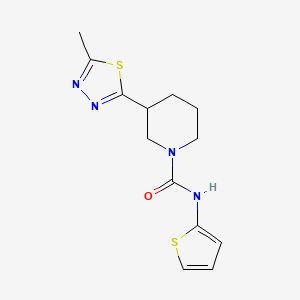

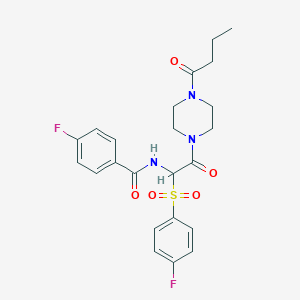
![3-[[(2Z)-2-(1,3,3-trimethylindol-2-ylidene)ethylidene]amino]benzoic acid](/img/structure/B2520533.png)
![(E)-2-cyano-N,N-diethyl-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enamide](/img/structure/B2520537.png)
![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)cyclopentanecarboxamide](/img/structure/B2520538.png)
![1-({3-Methyl-2-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]-1-benzofuran-5-yl}sulfonyl)azepane](/img/structure/B2520539.png)

